molecular formula C16H8F5NO4S B607950 HIF-2alpha-IN-1 CAS No. 1799948-06-3

HIF-2alpha-IN-1

Cat. No. B607950
M. Wt: 405.3
InChI Key: HZDKYXAZAPXCKQ-CQSZACIVSA-N
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Description

HIF-2alpha-IN-1 is a HIF-2alpha inhibitor with an IC50 value of less than 500 nM . HIF-2 alpha (Epas1) is a transcription factor involved in the induction of genes regulated by oxygen .


Molecular Structure Analysis

The chemical formula of HIF-2alpha-IN-1 is C16H8F5NO4S . It has an exact mass of 405.01 and a molecular weight of 405.300 .

Scientific Research Applications

Role in Cancer Therapy

HIF-2alpha-IN-1, a transcription factor, plays a crucial role in cancer therapy. It is involved in the cellular adaptation to hypoxia and ischemia. Studies highlight the promise of HIF-2alpha-IN-1 as an anticancer therapeutic target. Enhanced levels of HIF-2alpha-IN-1 correlate with tumor metastasis, leading to poor patient prognosis. It acts as a networking hub coordinating activities of multiple signaling molecules influencing tumorigenesis, including varied classes of HIF-2alpha-IN-1 target genes affecting tumorigenic pathways and mediating genes stimulating angiogenesis, anaerobic metabolism, and survival of cancer cells in oxygen-deficient environments (Soni & Padwad, 2017).

Retinal Neuroprotection

HIF-2alpha-IN-1 and its target genes contribute significantly to retinal neuroprotection. The transcription factor is pivotal in facilitating cellular adaptation to hypoxic conditions, playing a protective role in cerebral ischemia and retinal diseases. Its involvement is critical in understanding the therapeutic approaches for degenerative retinal diseases like glaucoma, age-related macular degeneration, diabetic retinopathy, and retinal vein occlusions (Cheng et al., 2017).

Regulation by Reactive Oxygen Species

The regulation of HIF-2alpha-IN-1 is a complex process involving several molecules and pathways, notably the reactive oxygen species (ROS). The literature presents conflicting findings, indicating the complexity of HIF-2alpha-IN-1 regulation by ROS under hypoxic and normoxic conditions. Insights into transcriptional and translational regulation via ROS and the interplay with microRNAs in this process provide a deeper understanding of disease development and potential therapeutics for pathologies like cancer, inflammatory diseases, and ischemia-reperfusion injury (Movafagh et al., 2015).

Role in Cardiovascular Diseases

HIF-2alpha-IN-1 plays a significant role in cardiovascular diseases. For instance, its regulation is critical during myocardial ischemia-reperfusion, balancing protection and cell death. The transcription factor triggers cellular protection and metabolic alterations in response to oxygen deprivation, suggesting that its activation could be a beneficial therapeutic modality in treating or preventing ischemic injury (Loor & Schumacker, 2008).

Dermatological Applications

In dermatology, HIF-2alpha-IN-1 is recognized as a potential pharmacological target to manage psoriasis. The transcription factor, particularly HIF-1α, shows increased levels in psoriatic lesions and serum of psoriatic patients. Its modulation in epithelial keratinocytes may contribute to angiogenesis and skin inflammation, suggesting that drug therapy controlling HIF-1α levels could effectively manage psoriasis (Zhu et al., 2020).

Future Directions

The full potential and limitations of HIF-2alpha inhibition in the clinic are just starting to be explored . Future research may focus on other mutations that similarly lead to HIF-2alpha stabilization, such as those occurring in neuroendocrine tumors with disruptions in the tricarboxylic acid cycle .

properties

IUPAC Name

3-[[(3R)-4-(difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-1-benzothiophen-5-yl]oxy]-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8F5NO4S/c17-8-3-7(6-22)4-9(5-8)26-10-1-2-11-13(12(10)15(18)19)14(23)16(20,21)27(11,24)25/h1-5,14-15,23H/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDKYXAZAPXCKQ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(C(S2(=O)=O)(F)F)O)C(=C1OC3=CC(=CC(=C3)C#N)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C([C@H](C(S2(=O)=O)(F)F)O)C(=C1OC3=CC(=CC(=C3)C#N)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8F5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

HIF-2alpha-IN-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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